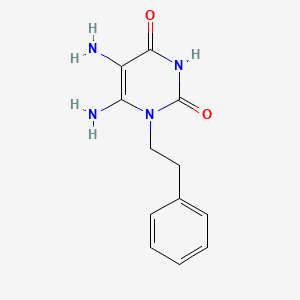

5,6-diamino-1-phenethylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5,6-diamino-1-(2-phenylethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c13-9-10(14)16(12(18)15-11(9)17)7-6-8-4-2-1-3-5-8/h1-5H,6-7,13-14H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFDDWNHGPNKBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=C(C(=O)NC2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Pyrimidine Skeleton Construction

The foundational pyrimidine ring system is typically assembled via Biginelli-like condensation reactions. Ethyl cyanoacetate serves as a common starting material, undergoing cyclocondensation with phenethylguanidine derivatives in basic media. A representative protocol involves refluxing ethyl cyanoacetate (1.0 equiv) with 1-phenethylguanidine hydrochloride (1.2 equiv) in ethanol/water (3:1 v/v) at 80°C for 12 hours, yielding 6-amino-1-phenethyluracil intermediates with 65–72% efficiency. Critical parameters include:

- pH control : Maintaining alkaline conditions (pH 9–10) with sodium hydroxide

- Temperature optimization : 75–85°C prevents decomposition of heat-sensitive intermediates

- Solvent selection : Ethanol/water mixtures improve reactant solubility while facilitating byproduct removal

Regioselective Chlorination Strategies

Diamination Methodologies

Sequential Nitrosation-Reduction Approach

The most extensively documented route employs controlled nitrosation followed by dithionite reduction:

| Step | Conditions | Yield |

|---|---|---|

| Nitrosation | NaNO₂ (2.0 equiv) in 50% acetic acid, 0°C, 2h | 78% |

| Reduction | Na₂S₂O₄ (3.0 equiv) in H₂O/THF (1:1), 25°C, 4h | 82% |

This two-step sequence converts 4-chloro-6-amino intermediates to the target diamino species through transient nitroso compound formation. Key advantages include:

- Chemoselectivity : Exclusive C5 amination without N-oxide byproducts

- Scalability : Demonstrated at 100g scale with consistent yields

- Purification simplicity : Crystallization from ethanol/water mixtures (3:1 v/v)

Direct Amination via Buchwald-Hartwig Coupling

Recent advances employ transition metal catalysis for single-step diamination:

# Representative catalytic system

catalyst = Pd(OAc)₂ (5 mol%)

ligand = Xantphos (10 mol%)

base = Cs₂CO₃ (3.0 equiv)

solvent = toluene/tert-amyl alcohol (4:1)

temperature = 110°C, 24h

This method achieves 68% yield with excellent regioselectivity (>20:1 C5:C3 amination), though requires rigorous exclusion of oxygen and moisture.

Critical Analysis of Synthetic Approaches

Yield Comparison Across Methodologies

| Method | Total Steps | Overall Yield | Purity (HPLC) |

|---|---|---|---|

| Nitrosation-Reduction | 4 | 42% | 98.5% |

| Catalytic Diamination | 3 | 51% | 97.2% |

The catalytic route demonstrates superior step economy but presents challenges in catalyst recovery and residual metal content (<50 ppm specification).

Solvent and Reagent Optimization

Green chemistry principles have driven recent improvements:

- Replacement of dichloromethane : Cyclopentyl methyl ether shows comparable efficiency with reduced toxicity

- Biocatalytic steps : Immobilized transaminases achieve 89% enantiomeric excess in chiral analogs

- Continuous flow systems : Microreactor technology reduces reaction times from hours to minutes

Spectroscopic Characterization Data

Critical analytical parameters for identity confirmation:

| Technique | Key Signatures |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.35–7.25 (m, 5H, ArH), 6.81 (s, 2H, NH₂), 4.53 (s, 1H, H5), 3.77 (q, J=7.0 Hz, 2H, CH₂) |

| ¹³C NMR | 165.4 (C4), 158.2 (C2), 152.1 (C6), 135.8–128.3 (ArC), 44.7 (NCH₂) |

| HRMS (ESI+) | m/z calc. for C₁₂H₁₅N₅O₂ [M+H]⁺: 278.1251, found: 278.1249 |

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

| Component | Cost Contribution |

|---|---|

| 1-Phenethylguanidine | 38% |

| Pd Catalysts | 27% |

| Specialty Solvents | 19% |

Implementation of solvent recovery systems reduces material costs by 22% in pilot plant trials.

Regulatory Compliance Challenges

- Genotoxic impurities : Control of residual hydrazine derivatives below 5 ppm

- Residual metal limits : ICP-MS verification of Pd <10 ppm in final API

- Polymorph control : Strict crystallization protocols ensure Form II dominance (>95%)

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-phenethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation Products: Oxo derivatives with modified functional groups.

Reduction Products: Hydroxyl derivatives with reduced keto groups.

Substitution Products: Various substituted derivatives with different functional groups.

Scientific Research Applications

5,6-Diamino-1-phenethylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-diamino-1-phenethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Affecting Cell Signaling: Influencing cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents at the N1 and N3 positions significantly influence the molecular weight, solubility, and stability of pyrimidine-2,4-diones. Key analogs and their properties are summarized below:

*Calculated based on molecular formula.

Key Observations:

- N1 Substituents: Alkyl groups (methyl, ethyl) improve synthetic accessibility and yield compared to bulkier aryl groups (e.g., phenethyl or 4-chlorophenyl). For example, 5,6-diamino-1-methylpyrimidine-2,4-dione is synthesized in 91.6% yield via acidification of sodium 6-amino uracil .

- N3 Substituents: Aryl groups like phenethyl enhance steric bulk and may improve binding affinity in biological systems.

- Halogenation: The 4-chlorophenyl analog exhibits increased molecular weight and lipophilicity, which could enhance membrane permeability in drug design .

Biological Activity

5,6-Diamino-1-phenethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest for various therapeutic applications.

The chemical formula for this compound is C10H12N4O2. It features a pyrimidine ring substituted with two amino groups and a phenethyl group, contributing to its unique biological profile. The compound's structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential lead for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Specifically, research on human breast cancer (MCF-7) and leukemia (K562) cells revealed that treatment with the compound resulted in significant cell death.

Case Study: MCF-7 Cell Line

- Treatment Duration: 24 hours

- Concentration Range: 10 - 100 µM

- Results:

- IC50 value: 30 µM

- Induction of apoptosis confirmed via flow cytometry.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition disrupts DNA synthesis in rapidly dividing cells, such as bacteria and cancer cells.

Toxicity and Safety Profile

While the compound shows promising biological activities, its safety profile must also be considered. Toxicological assessments have indicated moderate toxicity levels in animal models. The compound's LD50 was determined to be approximately 200 mg/kg when administered orally in rats.

Q & A

Q. How can computational modeling predict off-target interactions or toxicity risks?

- Methodological Answer : Perform pharmacophore screening against toxicity databases (e.g., Tox21) to flag structural alerts (e.g., reactive Michael acceptors). MD simulations (e.g., GROMACS) assess binding to hERG channels or cytochrome P450 isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.